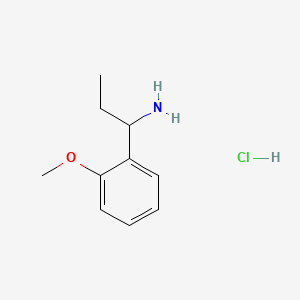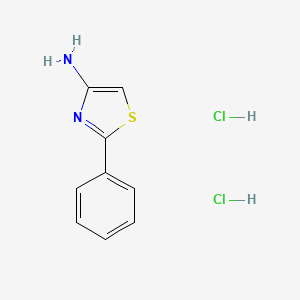![molecular formula C11H19NO3 B3420657 (1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 198835-02-8](/img/structure/B3420657.png)
(1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
説明
“(1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate” is a compound that belongs to the class of organic compounds known as azabicyclo[2.2.1]heptanes . These are organic compounds containing a bicyclic structure that is made up of a three-member ring and a five-member ring, where one of the ring junctions has a nitrogen atom .
Synthesis Analysis
The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes, such as “this compound”, can be achieved via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic structure that is made up of a three-member ring and a five-member ring, where one of the ring junctions has a nitrogen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .科学的研究の応用
Scalable Synthesis
Maton et al. (2010) describe an efficient, scalable synthesis route for a closely related compound, tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. The process, improved from original routes, begins with a commercially available chiral lactone and includes an epimerization/hydrolysis step for easier purification. The method has been scaled to produce kilogram amounts in 43% yield over nine chemical transformations (Maton et al., 2010).
Synthesis of Analogs
Hart and Rapoport (1999) report the synthesis of a glutamic acid analogue from L-serine, leading to 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogues. This process includes a transannular alkylation step to form the [2.2.1] ring system, highlighting the compound's potential in creating structurally unique amino acid derivatives (Hart & Rapoport, 1999).
Enantioselective Synthesis
Campbell et al. (2009) describe an enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a key intermediate for potent CCR2 antagonists. This synthesis includes an iodolactamization as a crucial step, demonstrating the compound's application in creating highly functionalized azabicyclo derivatives (Campbell et al., 2009).
Multigram Scale Preparation
Tararov et al. (2002) detail the facile multigram scale preparation of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, a cyclic proline analogue of the compound . This process offers improvements over previous synthesis methods, particularly in purification steps, and revises the specific rotation of the α-amino acid reported in the literature (Tararov et al., 2002).
作用機序
Target of Action
The primary targets of (1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[22It’s known that the compound is structurally related to the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the body, including the cholinergic and dopaminergic systems.
Mode of Action
Based on its structural similarity to tropane alkaloids , it can be hypothesized that it may interact with its targets in a similar manner. Tropane alkaloids typically exert their effects by binding to and inhibiting neurotransmitter receptors, thereby modulating the activity of neuronal pathways.
Biochemical Pathways
The compound is likely involved in the modulation of neurotransmitter pathways due to its structural similarity to tropane alkaloids . These alkaloids are known to affect various biochemical pathways, particularly those involving acetylcholine and dopamine. The downstream effects of this modulation can include changes in mood, cognition, and motor control, among others.
Result of Action
The specific molecular and cellular effects of (1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[22Based on its structural similarity to tropane alkaloids , it can be hypothesized that it may have similar effects, such as modulation of neurotransmitter activity and potential impacts on mood, cognition, and motor control.
特性
IUPAC Name |
tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABFVGKPNHVSCG-DJLDLDEBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@@H](C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



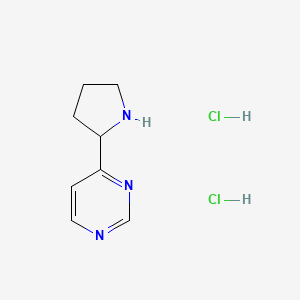

![rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride](/img/structure/B3420588.png)

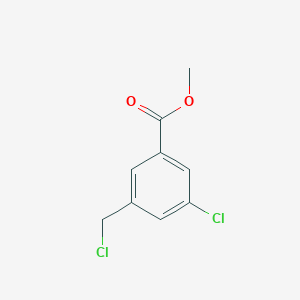
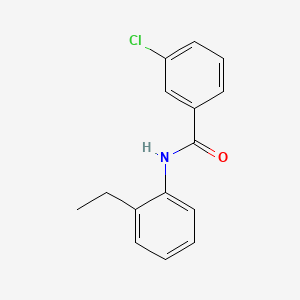
![Benzo[b]thiophene, 4-bromo-2-methyl-](/img/structure/B3420626.png)
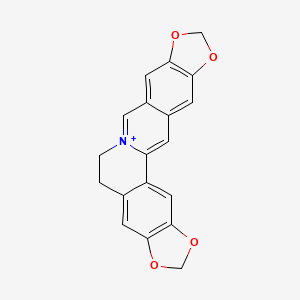
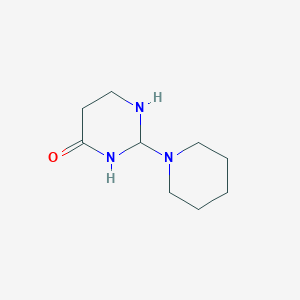
![N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide](/img/structure/B3420639.png)

